N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide
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Overview
Description
- This compound belongs to the class of phenylnaphthylamine antioxidants.
- Its molecular structure features N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine skeletons with various substituents .
- Antioxidants play a crucial role in preventing oxidative damage by scavenging free radicals.
Preparation Methods
- Synthetic routes involve the introduction of substituents onto the naphthylamine skeletons.
- Reaction conditions may vary based on the specific substituents.
- Industrial production methods typically employ efficient and scalable synthetic routes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry: Investigating its antioxidant properties and stability.
- Biology: Assessing its impact on cellular health and oxidative stress.
- Medicine: Exploring potential therapeutic applications, such as in neuroprotection or cardiovascular health.
- Industry: Developing antioxidant additives for polymers, fuels, and lubricants.
Mechanism of Action
- The compound likely acts by donating hydrogen atoms to neutralize free radicals.
- Molecular targets may include reactive oxygen species (ROS) and lipid peroxides.
- Pathways involved could be related to cellular redox balance and inflammation.
Comparison with Similar Compounds
- Uniqueness: Highlight its specific substituents and structural features.
- Similar Compounds: Other phenylnaphthylamine antioxidants, such as N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine.
Remember that this compound’s antioxidant properties make it valuable in various fields, and further research can uncover its full potential
Properties
Molecular Formula |
C26H28N6O6S2 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[(E)-[4-[(E)-[[2-(N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C26H28N6O6S2/c1-39(35,36)31(23-9-5-3-6-10-23)19-25(33)29-27-17-21-13-15-22(16-14-21)18-28-30-26(34)20-32(40(2,37)38)24-11-7-4-8-12-24/h3-18H,19-20H2,1-2H3,(H,29,33)(H,30,34)/b27-17+,28-18+ |
InChI Key |
HKJGTZMEYNMEPG-XUIWWLCJSA-N |
Isomeric SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)CC(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)CN(S(=O)(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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